Oclacitinib -

Oclacitinib

Catalog Number: EVT-287419
CAS Number:
Molecular Formula: C15H23N5O2S
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oclacitinib maleate is a synthetic molecule used in scientific research to investigate its effects on inflammatory and pruritic pathways. [] It is classified as a Janus kinase (JAK) inhibitor, specifically targeting JAK1. [] Oclacitinib is a valuable tool for researchers exploring the role of JAK1 and associated cytokines in various biological processes.

Future Directions
  • Investigating long-term effects and safety of Oclacitinib in various species. [, ] This includes studying the potential for immunosuppression and development of secondary infections. [, ]
  • Determining optimal dosing regimens for different species and conditions. [, ] This could involve exploring alternative dosing strategies such as prolonged twice-daily administration or every-other-day administration. [, , ]
  • Exploring combination therapy with Oclacitinib and other medications, such as polyunsaturated fatty acids or topical treatments. [, , ] This aims to enhance therapeutic efficacy while potentially reducing the required dose of Oclacitinib. [, , ]

Ciclosporin

  • Compound Description: Ciclosporin is an immunosuppressant drug that inhibits T cell activation by targeting the calcineurin pathway. [, , , , ] It is commonly used in both human and veterinary medicine to treat a variety of immune-mediated diseases, including atopic dermatitis.
  • Relevance: Ciclosporin is often compared to oclacitinib in studies evaluating the efficacy and safety of different treatment options for canine atopic dermatitis. [, , , , ] While both drugs effectively control pruritus, oclacitinib has demonstrated a faster onset of action and potentially fewer gastrointestinal side effects. [] Studies also explored the combined use of oclacitinib and ciclosporin for treatment of canine atopic dermatitis. []

Prednisolone

  • Compound Description: Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. [, , , , ] It is frequently used in the management of atopic dermatitis in both humans and dogs.
  • Relevance: Prednisolone is often used as a comparator drug in studies evaluating the efficacy of oclacitinib for the treatment of pruritus in canine atopic dermatitis. [, , ] Oclacitinib has been shown to provide rapid relief from pruritus, comparable to that of prednisolone. [, ] Additionally, studies investigated the use of short-term prednisolone alongside oclacitinib during the induction phase of treatment for canine atopic dermatitis to potentially prevent rebound pruritus upon oclacitinib dose reduction. [, ]

Dexamethasone

  • Compound Description: Dexamethasone is a potent synthetic glucocorticoid with strong anti-inflammatory and immunosuppressive effects. [] It is used to manage various inflammatory and allergic conditions in humans and animals.
  • Relevance: Similar to prednisolone, dexamethasone served as a comparator drug in a study evaluating the anti-pruritic efficacy of oclacitinib using an IL-31-induced pruritus model in dogs. [] The study highlighted the superior and faster-acting anti-pruritic effects of oclacitinib compared to both dexamethasone and prednisolone. []

Tacrolimus

  • Compound Description: Tacrolimus is a topical immunosuppressant that inhibits T cell activation by blocking calcineurin. [, ] It is commonly used in human and veterinary medicine to treat a variety of inflammatory skin conditions, including atopic dermatitis.
  • Relevance: A study explored the efficacy of topical oclacitinib compared to tacrolimus for treating keratoconjunctivitis sicca (KCS) in dogs. [] While tacrolimus showed effectiveness in improving clinical signs of KCS, the addition of oclacitinib did not provide additional benefits. []

Meloxicam

  • Compound Description: Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, reducing inflammation and pain. [] It is commonly used in both human and veterinary medicine to manage pain and inflammation.
  • Relevance: A study investigated the efficacy of topical oclacitinib in conjunction with nail trimming compared to a treatment regime that included meloxicam and topical antibiotic ointment for murine ulcerative dermatitis. [] The study concluded that topical oclacitinib provided comparable improvement to the meloxicam-containing regime. []

PCSO-524 (Marine Oil Extract)

  • Compound Description: PCSO-524 is a commercially available marine oil extract rich in polyunsaturated fatty acids (PUFAs), including omega-3 fatty acids, known for their anti-inflammatory properties. []
  • Relevance: A study investigated the efficacy of PCSO-524 in combination with oclacitinib in treating canine atopic dermatitis. [] The study suggested that the combination therapy could help to alleviate the potential rebound effect sometimes observed when tapering down the dosage of oclacitinib. []

Hydrocortisone Aceponate (HCA)

  • Compound Description: Hydrocortisone aceponate (HCA) is a non-halogenated topical glucocorticoid with anti-inflammatory and antipruritic properties. [] It is used to manage various inflammatory skin conditions in humans and animals.
  • Relevance: A study evaluated the efficacy and safety of combination therapy with oclacitinib and topical HCA spray in dogs with atopic dermatitis. [] The results suggested that the topical application of HCA spray, when combined with oclacitinib, may be helpful in preventing exacerbations of pruritus and clinical lesions during the tapering phase of oclacitinib therapy. []
Source and Classification

Oclacitinib was developed by Zoetis and is classified as a small molecule drug. It functions by inhibiting the activity of Janus kinases, which play a crucial role in the signaling pathways of various cytokines involved in immune responses. This inhibition helps to reduce inflammation and alleviate allergic symptoms.

Synthesis Analysis

Methods and Technical Details

The synthesis of Oclacitinib involves multiple steps that can be optimized for industrial production. A notable method includes the use of specific intermediates that undergo various chemical transformations such as chlorination, elimination, catalytic hydrogenation, and hydrolysis to yield the final product.

  1. Chlorination: Involves reacting starting materials with chlorinating agents.
  2. Elimination Reaction: This step helps in forming double bonds within the molecular structure.
  3. Catalytic Hydrogenation: Reduces double bonds to single bonds, enhancing stability.
  4. Hydrolysis and Reduction-Amination: Final steps that lead to the formation of Oclacitinib from its intermediates .

The yield from these processes can be optimized to achieve high purity and efficiency, making it suitable for commercial production.

Molecular Structure Analysis

Structure and Data

Oclacitinib has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula is C_17H_20N_4O_2, and its structure features:

  • Amino groups contributing to its interaction with Janus kinases.
  • Aromatic rings that enhance its binding affinity.
  • Alkyl chains that influence its solubility and absorption characteristics.

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Oclacitinib undergoes various chemical reactions during its synthesis and pharmacological action:

  1. Synthesis Reactions: As discussed, these include chlorination, hydrogenation, and hydrolysis.
  2. Metabolic Reactions: In biological systems, Oclacitinib is metabolized primarily in the liver, where it may undergo oxidation or conjugation reactions that affect its pharmacokinetics.

Understanding these reactions is crucial for optimizing its synthesis and improving therapeutic efficacy while minimizing side effects .

Mechanism of Action

Process and Data

Oclacitinib exerts its therapeutic effects by selectively inhibiting Janus kinases (JAK1, JAK2, JAK3). The mechanism involves:

  • Blocking Cytokine Signaling: By inhibiting JAKs, Oclacitinib disrupts the signaling pathways activated by various cytokines such as interleukin-4 (IL-4) and interleukin-13 (IL-13), which are pivotal in allergic responses.
  • Reducing Inflammatory Responses: This inhibition leads to decreased production of pro-inflammatory cytokines, thereby alleviating symptoms associated with allergic dermatitis.

Studies have shown that Oclacitinib can significantly reduce levels of cytokines like IL-10 in T cells, highlighting its effectiveness in modulating immune responses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oclacitinib exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 304.36 g/mol.
  • Solubility: Soluble in organic solvents but has limited solubility in water.
  • Melting Point: Specific melting point data varies based on crystalline forms but generally falls within a defined range conducive for pharmaceutical applications.

These properties are critical for formulation development, influencing factors such as bioavailability and stability .

Applications

Scientific Uses

Oclacitinib is primarily utilized in veterinary medicine for:

  • Treatment of Allergic Dermatitis: It provides relief from itching and inflammation associated with skin allergies in dogs.
  • Research Applications: Its mechanism as a Janus kinase inhibitor makes it a subject of interest in studies related to autoimmune diseases and other inflammatory conditions.

Moreover, ongoing research continues to explore its potential applications beyond veterinary medicine, including human therapeutic uses .

Introduction to Oclacitinib

Discovery and Development of Oclacitinib as a JAK Inhibitor

Oclacitinib (previously designated PF-03394197) was discovered and developed by Zoetis scientists through a targeted drug discovery program aimed at addressing canine allergic dermatitis [4] [8]. The research team employed structure-activity relationship (SAR) optimization of the pyrrolopyrimidine scaffold to enhance selectivity toward JAK1-dependent cytokine pathways implicated in canine allergic responses [5]. This approach yielded a compound with preferential inhibition of JAK1-mediated signaling while maintaining reduced activity against JAK2, thereby minimizing potential hematological side effects [1] [4].

The compound progressed through extensive preclinical evaluation, demonstrating potent inhibition of IL-31-induced pruritus in canine models [4]. This cytokine had been identified as a key mediator of itch signaling in dogs, making it a prime therapeutic target [1] [7]. Clinical trials established oclacitinib's rapid onset of action, with significant pruritus reduction observed within 4 hours and peak efficacy within 24 hours of administration [4] [8]. In pivotal studies submitted for regulatory approval, 67% of dogs with allergic dermatitis showed treatment success with oclacitinib versus 29% with placebo after one week, while 66% of atopic dogs responded versus 4% on placebo [6] [8].

Table 1: Key Regulatory Milestones in Oclacitinib Development

YearRegionApproval StatusIndication
2013United StatesFDA approvedControl of pruritus associated with allergic dermatitis and control of atopic dermatitis in dogs ≥12 months
2022Great BritainVMD authorizationTreatment of clinical manifestations of pruritus associated with allergic dermatitis and atopic dermatitis
2023European UnionEC authorizationTreatment of clinical manifestations of pruritus associated with allergic dermatitis and atopic dermatitis [2] [9]

Following initial FDA approval, oclacitinib has received authorization in multiple global markets, with recent expansions including chewable tablet formulations to enhance compliance [9]. While primarily developed for veterinary medicine, the compound's mechanism has generated interest in human dermatology, with at least one case report documenting successful off-label use in human atopic dermatitis [1]. However, no formal clinical development programs for human applications have been reported to date [1] [7].

Structural and Molecular Characteristics of Oclacitinib

Oclacitinib possesses the chemical name N-methyl{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamide and the molecular formula C₁₅H₂₃N₅O₂S, with a molecular weight of 337.44 g/mol [5] [7]. The compound features a cyclohexylamino pyrrolopyrimidine core structure that facilitates binding to the JAK enzyme active site [1] [10]. Its chemical structure incorporates a sulfonamide moiety linked to a stereochemically defined trans-cyclohexylamine ring, which contributes to its selective kinase inhibition profile [5] [10].

The stereochemistry of oclacitinib is significant to its pharmacological activity, with the molecule exhibiting specific chiral centers at the cyclohexyl ring. The trans configuration at the 4-aminocyclohexyl moiety is maintained in the active compound, as evidenced by isomeric SMILES notation: CNS(=O)(=O)C[C@@H]1CCC@HN(C)c2[nH]cnc3nccc23 [5]. This configuration enables optimal interaction with the hydrophobic regions adjacent to the JAK1 ATP-binding pocket [1].

Molecular docking studies using the Schrödinger Glide Suite have modeled oclacitinib's binding to human JAK1 (PDB ID: 3EYG) [1]. These simulations indicate that the pyrrolopyrimidine core forms critical hydrogen bonds with the hinge region residues: the carbonyl oxygen of Glu957 and the backbone NH group of Leu959 [1]. Additional hydrophobic interactions occur with multiple residues, including Leu881 before the G-rich loop, Val889 after the G-rich loop, Ala906 (CS7), Val938 (Sh1), Met956 within the hinge, and Leu1010 (CS6) [1]. This binding pattern parallels that observed with ruxolitinib bound to JAK2, explaining the compound's nanomolar potency against JAK enzymes.

Table 2: Physicochemical Properties of Oclacitinib

PropertyValueSignificance
Hydrogen bond donors2Facilitates protein-ligand interactions
Hydrogen bond acceptors6Influences solubility and membrane permeability
Rotatable bonds5Impacts molecular flexibility and binding kinetics
Topological polar surface area99.36 ŲModerates blood-brain barrier penetration
logP (XLogP)1.9Optimal balance between hydrophilicity and lipophilicity
Lipinski's Rule of Five violations0Favorable drug-likeness characteristics [5]

Oclacitinib is typically administered as the maleate salt (oclacitinib maleate; C₁₉H₂₇N₅O₆S), which enhances its aqueous solubility and oral bioavailability [3] [5]. The compound demonstrates favorable pharmacokinetic properties for veterinary use, including 89% oral bioavailability and rapid absorption (Tmax <1 hour) [1] [7]. Its moderate plasma protein binding (66.3–69.7%) contributes to sufficient free fraction for therapeutic activity without significant drug interaction potential [7].

Pharmacological Classification and Target Specificity

Oclacitinib is classified pharmacologically as a Janus kinase inhibitor with preferential selectivity for JAK1 over other JAK family members [1] [4]. The compound demonstrates nanomolar inhibitory activity against all JAK enzymes but exhibits the highest potency against JAK1 (IC₅₀ = 10 nM), followed by JAK2 (IC₅₀ = 18 nM), TYK2 (IC₅₀ = 84 nM), and JAK3 (IC₅₀ = 99 nM) [1] [4] [10]. This translates to a 1.8-fold selectivity for JAK1 over JAK2 and 9.9-fold selectivity over JAK3, which is pharmacologically significant given JAK2's critical role in hematopoiesis [1] [7].

The inhibition profile confers a targeted mechanism against cytokines dependent on JAK1 signaling, particularly those implicated in allergic inflammation and pruritus [4] [7]. In cellular functional assays, oclacitinib potently inhibits IL-31-induced itch signaling (IC₅₀ = 36-249 nM) and blocks pro-inflammatory cytokines including IL-2, IL-4, IL-6, and IL-13, all of which utilize JAK1 in their receptor complexes [4]. Conversely, oclacitinib exhibits minimal activity (IC₅₀ >1000 nM) against cytokines independent of JAK1 signaling, such as erythropoietin, granulocyte/macrophage colony-stimulating factor, IL-12, and IL-23 [4].

Table 3: Kinase Inhibition Profile of Oclacitinib

TargetIC₅₀ (nM)Fold Selectivity vs. JAK1Biologically Relevant Functions
JAK1101.0 (reference)Mediates signaling for multiple pro-inflammatory and pruritogenic cytokines
JAK2181.8Critical for hematopoiesis and growth hormone signaling
TYK2848.4Involved in IL-12 and IL-23 signaling pathways
JAK3999.9Primarily associated with lymphocyte development and function
Non-JAK Kinases (38 tested)>1000>100Demonstrates exceptional selectivity within the kinome [1] [4] [10]

The molecular mechanism involves competitive inhibition at the ATP-binding site of JAK enzymes, preventing phosphorylation and subsequent activation of STAT transcription factors [1] [7]. By specifically targeting the JAK-STAT pathway, oclacitinib disrupts the cytokine signaling cascade that drives allergic inflammation and pruritus at the transcriptional level [4] [7]. This targeted approach contrasts with broad-spectrum immunosuppressants as it preserves essential immune functions mediated by JAK2-dependent cytokines while effectively blocking pro-allergic signaling through JAK1 [1] [4].

Oclacitinib's species specificity is notable, with approximately 95% homology between human and canine JAK proteins explaining its efficacy in both species despite being developed for veterinary use [1]. The compound shows minimal inhibition of non-JAK kinases, as evidenced by screening against a panel of 38 diverse kinases where no significant inhibition was observed at concentrations up to 1000 nM [4]. This high selectivity profile distinguishes oclacitinib from earlier JAK inhibitors and contributes to its favorable therapeutic index in canine patients [1] [7].

Properties

Product Name

Oclacitinib

IUPAC Name

N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide

Molecular Formula

C15H23N5O2S

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19)

InChI Key

HJWLJNBZVZDLAQ-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3

Solubility

Soluble in DMSO, not in water

Synonyms

PF03394197; PF-03394197; PF 03394197; Oclacitinib; Apoquel.

Canonical SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.